molecular formula C17H22N2O2S B2483863 N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide CAS No. 1436317-91-7

N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide

Cat. No. B2483863
CAS RN: 1436317-91-7
M. Wt: 318.44
InChI Key: GFXOOJMHXQJDFJ-UHFFFAOYSA-N
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Description

The synthesis and study of complex organic compounds like "N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide" contribute significantly to the field of medicinal chemistry and material science. These compounds often exhibit unique biological or chemical properties due to their intricate structures and functional groups.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules and gradually introducing functional groups. For instance, the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, which shares the cyano and amide functional groups, was achieved in two steps, highlighting the impact of solvent choice on isotopic enrichment and the synthesis efficiency (Bazewicz et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and properties. X-ray crystallography studies, such as those on N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, reveal conformational details and the degree of nitrogen pyramidality, which could influence the compound's chemical behavior and interaction with biological targets (Shtamburg et al., 2011).

Chemical Reactions and Properties

Chemical reactions of compounds are influenced by their functional groups. The cyano group, for example, can participate in various reactions, including nucleophilic addition and the Strecker synthesis. A study on the direct transformation of N,N-dimethylformamide to -CN for cyanation of heteroarenes via C-H functionalization highlights innovative approaches to introducing cyano groups into aromatic compounds (Ding & Jiao, 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, solubility, and crystal structure, are essential for their practical application. These properties are determined by the compound's molecular structure and intermolecular interactions. For example, the study of butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐, provides data on its melting range, optical rotation, and solubility, which are vital for its use as a chiral organocatalyst (Noshi, 2014).

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(3,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-13-5-6-15(10-14(13)2)21-8-3-4-16(20)19-17(11-18)7-9-22-12-17/h5-6,10H,3-4,7-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXOOJMHXQJDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCSC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide

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